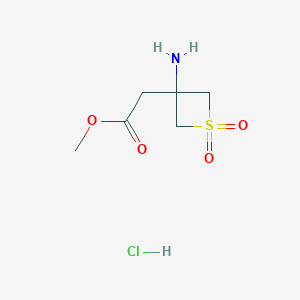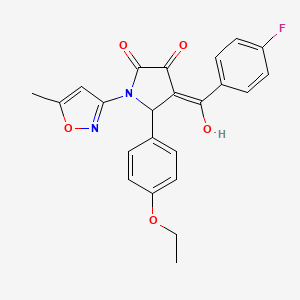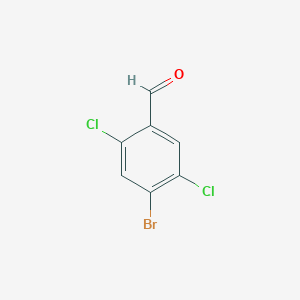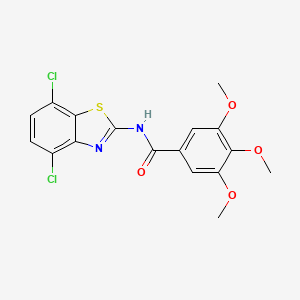![molecular formula C12H9NO2 B2932089 2-(Benzo[D][1,3]dioxol-5-YL)pyridine CAS No. 862743-22-4](/img/structure/B2932089.png)
2-(Benzo[D][1,3]dioxol-5-YL)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzo[D][1,3]dioxol-5-YL)pyridine is an organic compound characterized by a pyridine ring substituted with a benzo[d][1,3]dioxole moiety
作用机制
Target of Action
The primary targets of 2-(Benzo[D][1,3]dioxol-5-YL)pyridine are microtubules and their component protein, tubulin . These targets are crucial in cell division and are often the focus of anticancer agents . Additionally, this compound has been found to interact with the auxin receptor TIR1 (Transport Inhibitor Response 1) , which plays a significant role in plant growth and development .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis . In the context of plant growth, this compound acts as an agonist to the auxin receptor TIR1, enhancing root-related signaling responses .
Biochemical Pathways
The compound’s interaction with tubulin affects the cell cycle , particularly causing cell cycle arrest at the S phase . This disruption of the cell cycle is a common strategy in anticancer treatments. In plants, the compound’s action as an auxin receptor agonist influences the auxin signaling pathway , promoting root growth .
Result of Action
The result of this compound’s action is the induction of apoptosis and cell cycle arrest in cancer cells . This leads to the inhibition of cancer cell proliferation, making it a potential anticancer agent . In plants, it promotes root growth, potentially enhancing crop production .
生化分析
Biochemical Properties
It has been found to exhibit potent anti-amylase activity . This suggests that it may interact with enzymes such as alpha-amylase, potentially inhibiting their function .
Cellular Effects
In terms of cellular effects, 2-(Benzo[D][1,3]dioxol-5-YL)pyridine has shown promising results in cancer research. It has been found to induce apoptosis and cause cell cycle arrest in HeLa cell line . This suggests that the compound may influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a stable structure .
Metabolic Pathways
It is known that the compound interacts with enzymes , suggesting that it may be involved in certain metabolic processes.
Subcellular Localization
Given its potential interactions with enzymes and other biomolecules , it may be localized to specific compartments or organelles within the cell.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[D][1,3]dioxol-5-YL)pyridine typically involves the coupling of a benzo[d][1,3]dioxole derivative with a pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of benzo[d][1,3]dioxole with a halogenated pyridine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure efficient production .
化学反应分析
Types of Reactions
2-(Benzo[D][1,3]dioxol-5-YL)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the benzo[d][1,3]dioxole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and benzo[d][1,3]dioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or benzo[d][1,3]dioxole rings .
科学研究应用
2-(Benzo[D][1,3]dioxol-5-YL)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
相似化合物的比较
Similar Compounds
2-(Benzo[D][1,3]dioxol-5-yl)-1-methylquinolin-4(1H)-one: Similar in structure but with a quinoline ring instead of pyridine.
1-(Benzo[D][1,3]dioxol-5-yl)piperidine: Contains a piperidine ring instead of pyridine.
5-(Benzo[D][1,3]dioxol-5-yl)-2,4-pentadienoylpyrrolidine: Features a pyrrolidine ring and a pentadienoyl group.
Uniqueness
2-(Benzo[D][1,3]dioxol-5-YL)pyridine is unique due to its combination of the benzo[d][1,3]dioxole and pyridine rings, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-2-6-13-10(3-1)9-4-5-11-12(7-9)15-8-14-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBNCKRZDRGBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2932013.png)
![4-(1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2932014.png)


![8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2932019.png)
![3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea](/img/structure/B2932020.png)
![8-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}quinoline](/img/structure/B2932022.png)


![2-chloro-N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2932026.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/new.no-structure.jpg)
